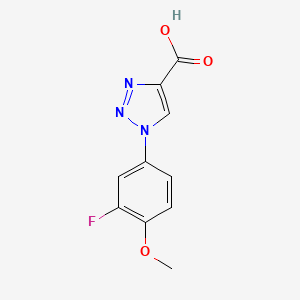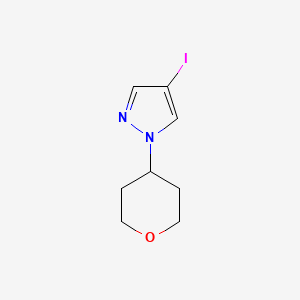
1-cyclohexyl-3-ethylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-3-ethylthiourea (CETU) is an organic compound with a wide range of applications in scientific research. It is an organosulfur compound composed of a cyclohexyl group linked to an ethylthiourea group. CETU has been used as a reagent in various chemical reactions, and its mechanism of action has been studied extensively in both biochemical and physiological studies.
Applications De Recherche Scientifique
1-cyclohexyl-3-ethylthiourea has been used in various scientific research applications. It has been used as a reagent in organic synthesis, and it has been studied as a potential inhibitor of enzymes. 1-cyclohexyl-3-ethylthiourea has also been used as a catalyst in the synthesis of various organic compounds, and it has been studied for its ability to form complexes with metal ions. Additionally, 1-cyclohexyl-3-ethylthiourea has been used in the synthesis of polymers and in the preparation of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-cyclohexyl-3-ethylthiourea is not completely understood. It is believed that 1-cyclohexyl-3-ethylthiourea acts as an inhibitor of enzymes by forming complexes with the active sites of the enzymes. 1-cyclohexyl-3-ethylthiourea can also form complexes with metal ions, which can affect the activity of enzymes. Additionally, 1-cyclohexyl-3-ethylthiourea can form hydrogen bonds with other organic molecules, which can affect the structure and function of enzymes.
Biochemical and Physiological Effects
1-cyclohexyl-3-ethylthiourea has been studied for its biochemical and physiological effects. It has been studied for its ability to inhibit enzymes, and it has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2). Additionally, 1-cyclohexyl-3-ethylthiourea has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. 1-cyclohexyl-3-ethylthiourea has also been found to have a protective effect against oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-cyclohexyl-3-ethylthiourea has several advantages and limitations for use in laboratory experiments. One advantage is that 1-cyclohexyl-3-ethylthiourea is relatively inexpensive and easy to obtain. Additionally, 1-cyclohexyl-3-ethylthiourea is stable and can be stored for long periods of time. However, 1-cyclohexyl-3-ethylthiourea is a highly toxic compound, and it must be handled with care. Additionally, 1-cyclohexyl-3-ethylthiourea can react with other compounds, which can affect the results of experiments.
Orientations Futures
There are several potential future directions for the use of 1-cyclohexyl-3-ethylthiourea in scientific research. One potential direction is to develop new methods for synthesizing 1-cyclohexyl-3-ethylthiourea. Additionally, 1-cyclohexyl-3-ethylthiourea could be studied further for its potential as an inhibitor of enzymes and for its ability to form complexes with metal ions. Additionally, 1-cyclohexyl-3-ethylthiourea could be studied further for its biochemical and physiological effects, such as its anti-inflammatory, antioxidant, and anti-cancer properties. Finally, 1-cyclohexyl-3-ethylthiourea could be studied further for its potential applications in the synthesis of polymers and pharmaceuticals.
Méthodes De Synthèse
1-cyclohexyl-3-ethylthiourea can be synthesized by a condensation reaction between cyclohexanone and ethylthiourea. The reaction is carried out in an aqueous solution of acetic acid and sodium acetate at a temperature of 80-90°C. The reaction is usually complete within two hours. The reaction is followed by a purification step, which involves recrystallization of the product from a mixture of ethanol and water.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-cyclohexyl-3-ethylthiourea involves the reaction of cyclohexylamine with ethyl isothiocyanate.", "Starting Materials": [ "Cyclohexylamine", "Ethyl isothiocyanate" ], "Reaction": [ "Add cyclohexylamine to a reaction flask", "Add ethyl isothiocyanate dropwise to the reaction flask while stirring", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with cold water and dry it in a vacuum oven", "Recrystallize the solid from ethanol to obtain pure 1-cyclohexyl-3-ethylthiourea" ] } | |
Numéro CAS |
32900-12-2 |
Nom du produit |
1-cyclohexyl-3-ethylthiourea |
Formule moléculaire |
C9H18N2S |
Poids moléculaire |
186.3 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




